![molecular formula C14H18ClNO4 B3112268 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid CAS No. 188814-25-7](/img/structure/B3112268.png)
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
Overview
Description
Scientific Research Applications
Enantioselective Synthesis in Neuroexcitant Analogues
The compound is utilized in the enantioselective synthesis of neuroexcitant analogues. Specifically, a study details the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, using a tert-butoxycarbonyl (BOC) protected glycine derivative (Pajouhesh et al., 2000).
Synthesis of Thiadiazole Derivatives for Anti-microbial Activity
This compound serves as a starting material in the synthesis of thiadiazole derivatives. A study synthesized new compounds AP-1 to AP-10 from this compound, with some exhibiting strong anti-microbial activities against tested microorganisms (Pund et al., 2020).
Key Intermediate in Biotin Synthesis
It acts as a key intermediate in the synthesis of Biotin, a vital vitamin in the metabolic cycle. This synthesis is crucial for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Asymmetric Hydrogenation in Pharmacophore Preparation
The compound is used in the asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores. The study highlights its role in synthesizing (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (Kubryk & Hansen, 2006).
Amino Acid-Based Polyacetylenes Synthesis
It's used in the synthesis of novel amino acid-derived acetylene monomers and the analysis of properties of the formed polymers. The monomers are synthesized by condensation with propargylamine, N-methylpropargylamine, and propargyl alcohol (Gao et al., 2003).
properties
IUPAC Name |
3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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